molecular formula C23H29NO2 B10956462 N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide

N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide

Cat. No.: B10956462
M. Wt: 351.5 g/mol
InChI Key: NGACDZRHLMEXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C16H23NO2 It is a benzamide derivative, characterized by the presence of a cyclohexyl group and an isopropylphenoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE typically involves the reaction of 4-isopropylphenol with benzyl chloride to form 4-isopropylphenyl benzyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE
  • N-CYCLOHEXYL-4-ISOPROPOXYBENZAMIDE

Uniqueness

N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

N-cyclohexyl-4-[(4-propan-2-ylphenoxy)methyl]benzamide

InChI

InChI=1S/C23H29NO2/c1-17(2)19-12-14-22(15-13-19)26-16-18-8-10-20(11-9-18)23(25)24-21-6-4-3-5-7-21/h8-15,17,21H,3-7,16H2,1-2H3,(H,24,25)

InChI Key

NGACDZRHLMEXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.